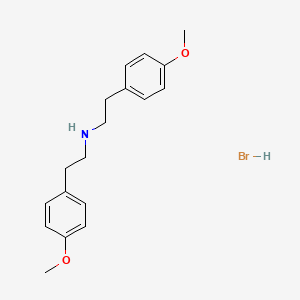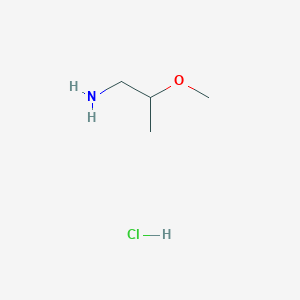
2-メトキシ-1-プロパンアミン塩酸塩
説明
2-Methoxy-1-propanamine hydrochloride is an organic compound with the molecular formula C4H12ClNO. It is a derivative of propanamine, where a methoxy group is attached to the first carbon atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
科学的研究の応用
2-Methoxy-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
Target of Action
2-Methoxy-1-propanamine hydrochloride is a chemical compound with the molecular formula C4H12ClNO It’s known that amines, which this compound is a derivative of, can interact with various biological targets such as receptors and enzymes .
Mode of Action
As an amine, it may interact with its targets through processes such as binding to receptors or enzymes, potentially altering their function
Biochemical Pathways
Amines can be involved in a variety of biochemical processes, including neurotransmission and enzymatic reactions
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
As an amine, it may have various effects depending on its specific targets and the nature of its interactions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 2-Methoxy-1-propanamine hydrochloride . .
生化学分析
Cellular Effects
2-Methoxy-1-propanamine hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain G-protein coupled receptors, which are involved in transmitting signals from the outside of the cell to the inside. This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, 2-Methoxy-1-propanamine hydrochloride can affect the production of reactive oxygen species (ROS) within cells, which can have both beneficial and detrimental effects depending on the context .
Molecular Mechanism
The molecular mechanism of 2-Methoxy-1-propanamine hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down monoamines. This inhibition can result in increased levels of monoamines, which are important neurotransmitters in the brain. Additionally, 2-Methoxy-1-propanamine hydrochloride can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-propanamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methoxy-1-propanamine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2-Methoxy-1-propanamine hydrochloride can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-propanamine hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on animal behavior and physiology. At higher doses, it can cause significant changes, including alterations in neurotransmitter levels and behavioral responses. Toxic or adverse effects have been observed at very high doses, including neurotoxicity and liver damage. These findings highlight the importance of careful dosage control when using 2-Methoxy-1-propanamine hydrochloride in research .
Transport and Distribution
The transport and distribution of 2-Methoxy-1-propanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amine transporters, which facilitate the uptake of amines into cells. Once inside the cell, 2-Methoxy-1-propanamine hydrochloride can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-propanamine hydrochloride typically involves the reaction of methoxyacetone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out in an autoclave under high pressure and temperature conditions. The reaction mixture is then filtered, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-1-propanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Methoxy-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
類似化合物との比較
- 2-Methoxypropan-1-amine hydrochloride
- 2-Methoxy-2-methyl-1-propanamine hydrochloride
- 1-Methoxy-2-propanamine
Comparison: 2-Methoxy-1-propanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific applications .
特性
IUPAC Name |
2-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPVDSGCDOOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589360 | |
| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70807-90-8 | |
| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


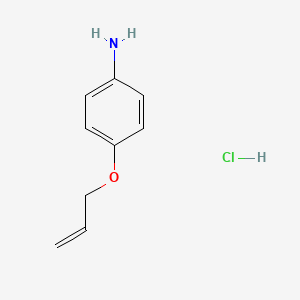
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
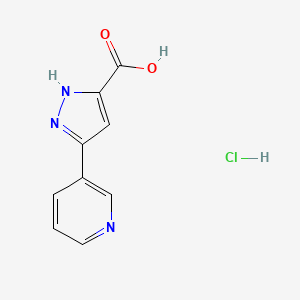
![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

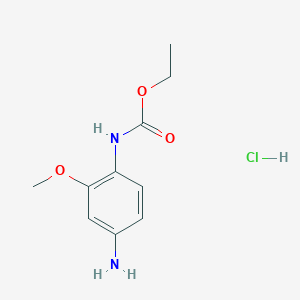
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

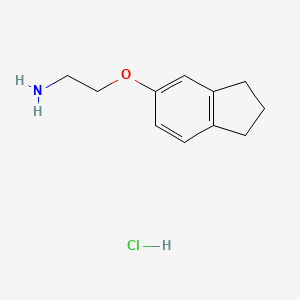
![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
